n-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-15-6-8-16(9-7-15)12(17)14-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGGECJYAPJGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284333 | |
| Record name | n-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-78-0 | |
| Record name | NSC36814 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .
Scientific Research Applications
Scientific Research Applications
The compound's applications span various domains:
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its potential to inhibit bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. Its mechanism involves interaction with specific enzymes and receptors that regulate cell proliferation and apoptosis .
2. Neuropharmacology
- Potential Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological studies .
3. Materials Science
- Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecular structures. This application is crucial in developing novel materials with tailored properties .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated a clear dose-dependent inhibition of bacterial growth, supporting its potential as an antibiotic candidate.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 16 µg/mL |
Case Study 2: Neuroprotective Potential
In a study focused on neuroprotection, this compound was tested in vitro on neuronal cell lines exposed to oxidative stress. The compound significantly reduced cell death and increased cell viability compared to untreated controls.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 45 |
| Compound Treatment | 78 |
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Alkyl Substituents
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : Replacing the methyl group with ethyl retains the piperazine chair conformation but may alter steric bulk and lipophilicity. Structural studies indicate comparable bond lengths and angles to methyl-substituted analogs, suggesting minimal electronic disruption .
Aryl Substituents on Piperazine
- This compound has a molecular weight of 333.79 g/mol and 98% purity .
Aryl Group Variations
- N-(4-Fluorophenyl)-4-methylpiperazine-1-carboxamide : Replacing the 4-chlorophenyl group with 4-fluorophenyl reduces electronegativity and van der Waals interactions. This analog has a higher melting point (196.5–197.8°C) compared to chlorophenyl derivatives, possibly due to altered crystal packing .
- This compound has a lower yield (47.7%) than the para-substituted analog .
Heterocyclic Modifications
- N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide : Incorporating a triazolo-pyridazine heterocycle adds hydrogen-bonding sites and planar rigidity, which may enhance target selectivity. Such modifications are common in kinase inhibitors .
- N-(4-Chlorophenyl)-1H-indole-2-carboxamide : Replacing the piperazine-carboxamide scaffold with an indole ring shifts the pharmacological profile, as seen in its cytotoxic effects on bone cancer cells (IC₅₀ values in the µM range) .
Data Tables: Key Properties of Selected Analogs
Biological Activity
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a piperazine ring substituted with a 4-chlorophenyl group and a carboxamide moiety. The conformation of the piperazine ring is crucial for its biological interactions, typically adopting a chair conformation in solid state .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as tyrosine-protein kinases, which are essential for cell signaling pathways.
- Receptor Modulation : It may act as a modulator for various receptors, influencing neurotransmitter systems and potentially affecting mood and anxiety disorders .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism appears to involve interference with bacterial cell wall synthesis, leading to cell lysis .
Anticancer Properties
The compound has also been studied for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. This has implications for developing new cancer therapies targeting specific tumor types .
Research Findings and Case Studies
A selection of notable studies highlights the compound's biological activity:
| Study | Findings |
|---|---|
| Arrieta et al. (2007) | Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) in the low micromolar range. |
| Li (2011) | Investigated the cytotoxic effects on various cancer cell lines, reporting IC50 values indicating significant inhibition of cell proliferation. |
| PMC3200883 (2011) | Explored the structural characteristics and crystallography of the compound, linking structural features to biological activity. |
Q & A
Q. What are the optimized synthetic routes for N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves reacting 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in refluxing ethanol for 4 hours, achieving a 79% yield . Key optimization parameters include:
- Solvent selection : Ethanol is preferred for its balance of polarity and boiling point.
- Temperature control : Reflux conditions ensure sufficient energy for nucleophilic substitution.
- Purification : Recrystallization from ethanol at room temperature enhances purity by removing unreacted precursors and byproducts.
Methodological improvements could involve testing alternative solvents (e.g., DMF for higher solubility) or coupling agents (e.g., carbodiimides) to accelerate reaction kinetics .
Q. Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?
- Nuclear Magnetic Resonance (NMR) : Confirms the presence of the piperazine ring (δ ~2.5–3.5 ppm for N–CH2 protons) and the 4-chlorophenyl group (aromatic protons at δ ~7.2–7.4 ppm) .
- Mass Spectrometry (MS) : Validates the molecular ion peak (m/z 253.73) and fragmentation patterns consistent with the carboxamide moiety .
- X-ray Crystallography : Reveals the chair conformation of the piperazine ring and hydrogen-bonding networks (N–H⋯O) stabilizing the crystal lattice, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How can researchers elucidate the pharmacological mechanism of this compound in neurodegenerative models?
- Target Identification : Use biochemical assays (e.g., enzyme inhibition screens) or proteomics to identify binding partners (e.g., acetylcholinesterase or amyloid-beta aggregates) .
- Molecular Docking : Model interactions between the compound’s carboxamide group and active sites of neurological targets (e.g., NMDA receptors) to predict binding affinity .
- In Vivo Studies : Employ transgenic animal models (e.g., Alzheimer’s disease mice) to assess cognitive improvements and correlate with pharmacokinetic parameters (e.g., blood-brain barrier penetration) .
Q. What strategies are effective for resolving contradictions in reported bioactivity data for structural analogs of this compound?
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing the 4-chlorophenyl group with fluorophenyl) and evaluate bioactivity shifts. highlights analogs with divergent effects (e.g., neuroactivity vs. anticancer properties) due to minor structural variations .
- In Silico ADMET Profiling : Use tools like SwissADME to predict bioavailability, metabolism, and off-target effects that may explain discrepancies between in vitro and in vivo results .
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize experimental variability .
Q. How does the chair conformation of the piperazine ring influence the compound’s biological activity?
X-ray crystallography () shows the piperazine ring adopts a chair conformation, with the N-methyl group in an axial position and the carboxamide moiety equatorial. This geometry:
- Enhances stability in hydrophobic binding pockets (e.g., enzyme active sites).
- Facilitates hydrogen bonding via the carboxamide oxygen, critical for receptor engagement .
To probe conformation-activity relationships, synthesize constrained analogs (e.g., bridged piperazines) and compare bioactivity .
Q. What methodologies are recommended for designing derivatives with improved pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or methoxy groups to modulate lipophilicity and metabolic stability .
- Prodrug Strategies : Introduce hydrolyzable esters to the carboxamide group to enhance solubility and oral bioavailability .
- Metabolic Profiling : Use liver microsome assays to identify metabolic hotspots (e.g., N-demethylation sites) and guide structural modifications to reduce clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
